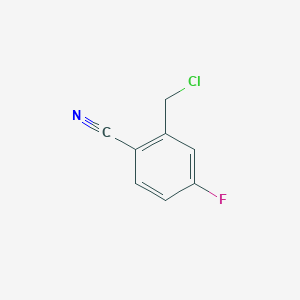

2-(Chloromethyl)-4-fluorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethyl)-4-fluorobenzonitrile (CMFB) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid at room temperature and has a boiling point of 105°C. CMFB is a versatile compound with a range of interesting properties, including high reactivity and low volatility. It is used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, it has been used in the development of new materials, such as polymers, for industrial applications.

科学的研究の応用

Synthesis Processes

2-(Chloromethyl)-4-fluorobenzonitrile and its derivatives have been extensively studied for their role in various synthesis processes. For example, the synthesis of 4-Fluorobenzonitrile from 4-chlorobenzonitrile using potassium fluoride in non-polar solvents demonstrates the compound's utility in creating high-purity chemicals (S. Zhi, 2001). Similarly, 2-bromo-3-fluorobenzonitrile has been synthesized via halodeboronation of aryl boronic acids, illustrating the versatility of these compounds in chemical synthesis (Ronald H. Szumigala et al., 2004).

Structural and Electronic Properties

Studies on the structural and electronic properties of monofluorobenzonitriles, including this compound, have revealed important insights. For instance, an energetic and structural study on various fluorobenzonitriles provided data on their standard molar enthalpies of formation and vapor pressures, contributing to our understanding of their physical properties (M. Ribeiro da Silva et al., 2012).

Chemical Fixation of Carbon Dioxide

A significant application of 2-aminobenzonitriles, closely related to this compound, is in the chemical fixation of CO2. This process demonstrates the potential of these compounds in environmental chemistry and green technology (Toshihiro Kimura et al., 2012).

Synthesis of Mercaptobenzonitriles

The synthesis of mercaptobenzonitriles from fluorobenzonitriles shows the adaptability of these compounds in creating synthetically useful halo-substituted mercaptobenzonitriles (Tony Taldone et al., 2012).

Pharmaceutical Impurities

In the pharmaceutical industry, this compound is significant for understanding the formation of impurities in drugs like letrozole (Zhai Ping & Shao Mingran, 2015).

Radiofluorination

The compound has been used in radiofluorination, demonstrating its potential in radiopharmaceuticals (B. Zlatopolskiy et al., 2012).

Spectroscopic Analysis

Spectroscopic analysis of derivatives like 4-fluorobenzonitrile provides valuable information about the substitution effects of fluorine atoms and cyano groups on transition energy, aiding in the understanding of their chemical behavior (Yan Zhao et al., 2018).

Metal-Mediated Coupling

An example of metal-mediated coupling of 4-fluorobenzonitrile shows the formation of complex structures like thorium(IV) tetraazametallacycles, highlighting its role in advanced chemical synthesis (E. Schelter et al., 2007).

Safety and Hazards

特性

IUPAC Name |

2-(chloromethyl)-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFKXOFHBHPDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2374871.png)

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)